

## Monitoring Influenza-Specific T-Cell Responses with NP (44-52) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Influenza virus NP (44-52) |           |
| Cat. No.:            | B12383220                  | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

The nucleoprotein (NP) of the influenza A virus is a highly conserved internal antigen, making it a key target for T-cell-mediated immunity. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), NP is relatively stable across different influenza strains. This conservation makes NP-specific T-cell responses a crucial area of study for the development of universal influenza vaccines and immunotherapies. The NP (44-52) peptide, with the amino acid sequence CTELKLSDY, is a well-characterized, immunodominant HLA-A\*01-restricted epitope of the influenza A virus nucleoprotein. This peptide is widely used to stimulate and detect influenza-specific CD8+ T-cell responses in research and clinical settings.

This document provides detailed application notes and protocols for the use of the NP (44-52) peptide in monitoring influenza-specific T-cell responses. It is intended for researchers, scientists, and drug development professionals working in immunology, virology, and vaccine development.

## **Data Presentation**

The following tables summarize quantitative data related to the use of the NP (44-52) peptide for monitoring influenza-specific T-cell responses.



Table 1: Recommended Working Concentrations for NP (44-52) Peptide in T-Cell Assays

| Assay Type                               | Recommended Peptide Concentration | Cell Density               | Incubation Time                                         |
|------------------------------------------|-----------------------------------|----------------------------|---------------------------------------------------------|
| ELISpot                                  | 1-10 μg/mL                        | 2-3 x 10^5 cells/well      | 16-20 hours                                             |
| Intracellular Cytokine<br>Staining (ICS) | 1-10 μg/mL                        | 1 x 10^6 cells/mL          | 5-6 hours (with<br>Brefeldin A for the last<br>4 hours) |
| Tetramer Staining                        | N/A (Tetramer at 20-<br>30 nM)    | 1-2 x 10^6<br>cells/sample | 20-30 minutes at room temperature                       |

Table 2: Representative Frequencies of NP (44-52)-Specific CD8+ T-Cells

| Population                                         | Assay             | Frequency (% of CD8+ T-cells) | Reference |
|----------------------------------------------------|-------------------|-------------------------------|-----------|
| Healthy Adults (pre-<br>existing immunity)         | ELISpot           | 0.01% - 0.5%                  | [1]       |
| Influenza-Infected<br>Individuals (acute<br>phase) | ICS               | 0.5% - 5.0%                   | [2]       |
| MVA-NP+M1<br>Vaccinated Individuals                | Tetramer Staining | 0.1% - 2.0%                   | [3]       |

Table 3: Comparative Immunodominance of Influenza A Virus T-Cell Epitopes



| Epitope       | Protein                       | HLA Restriction | Relative<br>Immunodominance |
|---------------|-------------------------------|-----------------|-----------------------------|
| NP (44-52)    | Nucleoprotein                 | HLA-A <i>01</i> | High                        |
| M1 (58-66)    | Matrix Protein 1              | HLA-A02         | High                        |
| PA (224-233)  | Polymerase Acidic<br>Protein  | HLA-A <i>02</i> | Moderate                    |
| PB1 (703-711) | Polymerase Basic<br>Protein 1 | HLA-A02         | Moderate                    |

## Experimental Protocols Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y Secretion

This protocol details the steps for quantifying NP (44-52)-specific, IFN-y-secreting T-cells from peripheral blood mononuclear cells (PBMCs).

## Materials:

- Human IFN-y ELISpot kit
- 96-well PVDF membrane plates
- NP (44-52) peptide (lyophilized)
- DMSO (for peptide reconstitution)
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillinstreptomycin)
- Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
- PBMCs isolated from whole blood
- ELISpot plate reader



## Protocol:

- Peptide Reconstitution: Dissolve the lyophilized NP (44-52) peptide in DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in complete RPMI-1640 to the desired working concentration (1-10 μg/mL).
- Plate Coating: Coat the 96-well PVDF plate with anti-IFN-γ capture antibody overnight at 4°C.
- Plate Blocking: Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.
- Cell Plating: Add 2-3 x 10^5 PBMCs per well.
- Stimulation: Add the NP (44-52) peptide to the respective wells. Include a negative control (medium with DMSO) and a positive control (PHA or anti-CD3).
- Incubation: Incubate the plate for 16-20 hours at 37°C in a 5% CO2 incubator.
- Detection: Wash the plate and add the biotinylated anti-IFN-y detection antibody. Incubate as per the kit manufacturer's instructions.
- Spot Development: Add streptavidin-alkaline phosphatase and then the substrate to develop the spots.
- Analysis: Wash and dry the plate. Count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-y-secreting cells.

## Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol describes the detection of intracellular IFN-y in NP (44-52)-specific T-cells.[2]

## Materials:

- PBMCs
- NP (44-52) peptide



- Brefeldin A
- Fixable viability dye
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-y
- FACS buffer (PBS with 2% FBS)
- Fixation/Permeabilization buffer
- Flow cytometer

## Protocol:

- Cell Stimulation: Resuspend 1 x 10<sup>6</sup> PBMCs in complete RPMI-1640. Add NP (44-52) peptide to a final concentration of 1-10 μg/mL. Incubate for 1-2 hours at 37°C.
- Protein Transport Inhibition: Add Brefeldin A to a final concentration of 10 μg/mL and incubate for an additional 4 hours.
- Viability Staining: Wash the cells and stain with a fixable viability dye according to the manufacturer's protocol.
- Surface Staining: Stain the cells with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.
- Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit.
- Intracellular Staining: Stain the cells with anti-IFN-y antibody for 30 minutes at 4°C.
- Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
- Analysis: Gate on live, single CD3+CD8+ lymphocytes and quantify the percentage of IFN-y positive cells.

## **Tetramer Staining by Flow Cytometry**



This protocol outlines the direct visualization and quantification of NP (44-52)-specific CD8+ T-cells using a fluorescently labeled HLA-A\*01:01-NP (44-52) tetramer.[4][5][6]

## Materials:

- PBMCs
- PE- or APC-conjugated HLA-A\*01:01-NP (44-52) Tetramer
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, and a viability dye
- FACS buffer

## Protocol:

- Cell Preparation: Resuspend 1-2 x 10<sup>6</sup> PBMCs in 50 μL of FACS buffer.
- Tetramer Staining: Add the HLA-A\*01:01-NP (44-52) tetramer at a pre-titrated optimal concentration (typically 20-30 nM).[4] Incubate for 20-30 minutes at room temperature in the dark.
- Surface Staining: Add anti-CD3 and anti-CD8 antibodies and the viability dye. Incubate for 30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with FACS buffer.
- Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
- Analysis: Gate on live, single CD3+CD8+ lymphocytes and quantify the percentage of tetramer-positive cells.

## **Visualizations**





T-Cell Activation by NP (44-52) Peptide

Click to download full resolution via product page

Caption: T-Cell Activation by NP (44-52) Peptide.



## Blood Sample (Healthy or Infected Donor) PBMC Isolation (Ficoll Gradient) In Vitro Stimulation (NP 44-52 Peptide) T-Cell Assay Tetramer Staining (Flow Cytometry) Data Analysis

Click to download full resolution via product page

Caption: Experimental Workflow for T-Cell Monitoring.



# Influenza Infection or Vaccination Generation of NP (44-52)-Specific Memory T-Cells In Vitro Restimulation with NP (44-52) Peptide Activation of Memory T-Cells Effector Function Readout (e.g., Cytokine Secretion) Monitoring of

Click to download full resolution via product page

Influenza-Specific Immunity

Caption: Principle of Influenza-Specific T-Cell Monitoring.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. viroclinics.com [viroclinics.com]
- 3. Frontiers | Broad-Based CD4+ T Cell Responses to Influenza A Virus in a Healthy Individual Who Lacks Typical Immunodominance Hierarchy [frontiersin.org]
- 4. eaglebio.com [eaglebio.com]
- 5. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. lubio.ch [lubio.ch]
- To cite this document: BenchChem. [Monitoring Influenza-Specific T-Cell Responses with NP (44-52) Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383220#np-44-52-peptide-for-monitoring-influenza-specific-t-cell-responses]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com